N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
CAS No.: 314742-90-0
Cat. No.: VC14998683
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314742-90-0 |
|---|---|
| Molecular Formula | C19H17NO4 |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | N,N-dimethyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |
| Standard InChI | InChI=1S/C19H17NO4/c1-20(2)18(21)12-23-14-8-9-15-16(13-6-4-3-5-7-13)11-19(22)24-17(15)10-14/h3-11H,12H2,1-2H3 |
| Standard InChI Key | NLLZPTHYDFGVPW-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Introduction
N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of chromen derivatives. It features a unique structure characterized by a chromen ring system substituted with a phenyl group and an acetamide moiety. The presence of the 2-oxo group enhances its reactivity and potential biological activity, making it a compound of significant interest in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves several steps, allowing for the introduction of various functional groups. This multi-step synthesis enhances the compound's versatility and potential applications.
Chemical Reactions:
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Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: The phenyl group can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.
Biological Activities and Potential Applications
Compounds in this class exhibit a range of pharmacological effects, including:
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Antimicrobial Activity: Shows promise in inhibiting the growth of various microbial strains.
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Anticancer Properties: Preliminary investigations suggest potential anticancer effects by modulating cell proliferation and apoptosis pathways.
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Anti-inflammatory Effects: Some studies indicate its potential to reduce inflammation, making it a candidate for further research in inflammatory diseases.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Serves as a scaffold for developing new drugs with antimicrobial and anticancer properties. |
| Chemical Research | Utilized as a precursor in synthesizing more complex organic molecules. |
| Material Science | May find applications in developing new materials due to its unique structural features and reactivity. |
Interaction Studies
Understanding how N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide interacts with biological targets is crucial. The compound may bind to specific enzymes or receptors, altering their activity and potentially leading to therapeutic effects.
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